molecular formula C50H62ClN11O6S2 B610834 Siais178 CAS No. 2376047-73-1

Siais178

Cat. No. B610834
M. Wt: 1012.687
InChI Key: YGQREOJIRFCRKQ-ZIBKGDFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SIAIS178 is a potent and selective BCR-ABL degrader based on PROTAC technology . It is a hybrid molecule that connects the BCR-ABL kinase inhibitor dasatinib to a ligand for Von Hippel-Lindau (VHL) E3 ubiquitin ligase via an optimized linker . SIAIS178 targets BCR-ABL protein for VHL-mediated degradation .


Synthesis Analysis

The design, synthesis, and evaluation of SIAIS178 involved connecting dasatinib and VHL E3 ubiquitin ligase ligand by extensive optimization of linkers . The efforts yielded SIAIS178, which induces proper interaction between BCR-ABL and VHL ligase leading to effective degradation of BCR-ABL protein .


Molecular Structure Analysis

The chemical formula of SIAIS178 is C50H62ClN11O6S2 . It has a molecular weight of 1012.68 . The hybrid molecule exhibits an improved kinase selectivity profile compared to dasatinib .


Chemical Reactions Analysis

SIAIS178 causes effective degradation of BCR-ABL protein by recruiting Von Hippel-Lindau (VHL) E3 ubiquitin ligase . It has anticancer activity .


Physical And Chemical Properties Analysis

SIAIS178 is a solid substance . It is soluble in DMSO up to 300 mg/mL (ultrasonic) . The storage conditions vary depending on the form and temperature .

Scientific Research Applications

  • BCR-ABL Degradation in CML Treatment : SIAIS178 has been discovered as a novel proteolysis-targeting chimeric (PROTAC) molecule that targets BCR-ABL, the oncogenic fusion protein driving leukemogenesis in CML. By connecting dasatinib and VHL E3 ubiquitin ligase ligand through optimized linkers, SIAIS178 induces proper interaction between BCR-ABL and VHL ligase, leading to effective degradation of the BCR-ABL protein (Zhao et al., 2019).

  • Efficacy in Leukemic Cells and Tumor Regression : This degrader demonstrates significant growth inhibition of BCR-ABL+ leukemic cells in vitro and induces substantial tumor regression in K562 xenograft tumors in vivo. This indicates its potential as a powerful therapeutic option for CML treatment.

  • Addressing Clinical Resistance : SIAIS178 also degrades several clinically relevant resistance-conferring mutations, addressing a critical issue in CML treatment where long-term drug administration often leads to clinical resistance.

Safety And Hazards

SIAIS178 is for research use only and not for human or veterinary use . The safety data sheet advises that medical attention is required if inhaled .

Future Directions

SIAIS178 has shown significant growth inhibition of BCR-ABL+ leukemic cells in vitro and induced substantial tumor regression against K562 xenograft tumors in vivo . It also degrades several clinically relevant resistance-conferring mutations . These findings suggest that SIAIS178 warrants extensive further investigation for the treatment of BCR-ABL+ leukemia .

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H62ClN11O6S2/c1-30-12-11-13-36(51)43(30)59-47(67)38-27-53-49(70-38)57-39-25-40(56-32(3)55-39)60-20-22-61(23-21-60)42(65)15-10-8-7-9-14-41(64)58-45(50(4,5)6)48(68)62-28-35(63)24-37(62)46(66)52-26-33-16-18-34(19-17-33)44-31(2)54-29-69-44/h11-13,16-19,25,27,29,35,37,45,63H,7-10,14-15,20-24,26,28H2,1-6H3,(H,52,66)(H,58,64)(H,59,67)(H,53,55,56,57)/t35-,37+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQREOJIRFCRKQ-ZIBKGDFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H62ClN11O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1012.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siais178

Citations

For This Compound
87
Citations
Q Zhao, C Ren, L Liu, J Chen, Y Shao… - Journal of Medicinal …, 2019 - ACS Publications
… Our efforts have yielded SIAIS178 (19), which induces proper … , SIAIS178 also degrades several clinically relevant resistance-conferring mutations. Our data indicate that SIAIS178 as …
Number of citations: 87 pubs.acs.org
M Lv, W Hu, S Zhang, L He, C Hu, S Yang - Cancer Letters, 2022 - Elsevier
… [66] developed SIAIS178, the most promising BCR-ABL PROTAC, using dasatinib as the … Additionally, SIAIS178 inhibited tumor cell growth in K562 xenografts. Notably, SIAIS178 …
Number of citations: 6 www.sciencedirect.com
LJ Bou Malhab, H Alsafar, S Ibrahim… - Frontiers in …, 2023 - frontiersin.org
… SIAIS178. In vivo studies showed a significant tumor regression following exposure to SIAIS178 … It is important to note that, in addition to its activity in wild type BCR-ABL, SIAIS178 also …
Number of citations: 6 www.frontiersin.org
X Sun, Y Rao - Biochemistry, 2019 - ACS Publications
… As the potent BCR-ABL degrader, SIAIS178 induced substantial tumor regression in vivo against K562 xenograft tumors. Moreover, SIAIS178 was also able to degrade several clinically …
Number of citations: 56 pubs.acs.org
Y Pan, S Zeng, R Hao, M Liang, Z Shen… - European Journal of …, 2022 - Elsevier
… PROTAC named SIAIS178 through virtual … , SIAIS178 shows significant growth inhibitory activity with IC 50 of 24 nM in K562 cells and good selectivity. Except for T315I mutant, SIAIS178 …
Number of citations: 11 www.sciencedirect.com
J Liu, J Ma, Y Liu, J Xia, Y Li, ZP Wang… - Seminars in Cancer …, 2020 - Elsevier
… SIAIS178, a PROTAC with dasatinib as ABL ligand promotes the degradation of fusion … Notably, SIAIS178 can also target multiple BCR-ABL mutations which have been proved to be …
Number of citations: 97 www.sciencedirect.com
JY Xi, RY Zhang, K Chen, L Yao, MQ Li, R Jiang… - Bioorganic …, 2022 - Elsevier
… After intraperitoneal administration of SIAIS178 attenuated tumor progression in a dose-… PROTAC SIAIS178 possessed potent activity and safety in vivo. Furthermore, degrader SIAIS178 …
Number of citations: 15 www.sciencedirect.com
H Liu, X Ding, L Liu, Q Mi, Q Zhao, YB Shao… - European Journal of …, 2021 - Elsevier
… SIAIS178 was identified to induce effective degradation of BCR-ABL protein. The comparison between 17 and SIAIS178, … First, both of 17 and SIAIS178 possessed carbon alkyl chain (-(…
Number of citations: 26 www.sciencedirect.com
X Han, Y Sun - MedComm, 2023 - Wiley Online Library
… The compound SIAIS178 (Table 1) was identified as the most promising BCR–ABL degrader to induce an effective degradation of wild-type BCR–ABL in K562 cells as well as several …
Number of citations: 1 onlinelibrary.wiley.com
DR Chatterjee, S Kapoor, M Jain, R Das… - Drug Discovery …, 2023 - Elsevier
… Based on this notion, they developed SIAIS178 (9), a powerful BCR-ABL degrader. SIAIS178 showed a high level of selectivity and significantly slowed the proliferation of BCR-ABL1 …
Number of citations: 4 www.sciencedirect.com

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